![molecular formula C14H18N4O2 B6639563 1-(1-Hydroxypropan-2-yl)-3-[(2-imidazol-1-ylphenyl)methyl]urea](/img/structure/B6639563.png)
1-(1-Hydroxypropan-2-yl)-3-[(2-imidazol-1-ylphenyl)methyl]urea
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Overview
Description
1-(1-Hydroxypropan-2-yl)-3-[(2-imidazol-1-ylphenyl)methyl]urea is a compound that features a unique structure combining a hydroxypropyl group, an imidazole ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxypropan-2-yl)-3-[(2-imidazol-1-ylphenyl)methyl]urea typically involves the reaction of 2-imidazol-1-ylbenzylamine with isocyanates under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxypropan-2-yl)-3-[(2-imidazol-1-ylphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(1-Hydroxypropan-2-yl)-3-[(2-imidazol-1-ylphenyl)methyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxypropan-2-yl)-3-[(2-imidazol-1-ylphenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the urea moiety can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-(4-imidazol-1-ylphenyl)imidazole: Similar structure but lacks the hydroxypropyl group.
1,4-bis(imidazol-1-ylmethyl)benzene: Contains two imidazole rings but lacks the urea moiety.
Uniqueness
1-(1-Hydroxypropan-2-yl)-3-[(2-imidazol-1-ylphenyl)methyl]urea is unique due to the combination of its hydroxypropyl group, imidazole ring, and urea moiety, which confer distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(1-hydroxypropan-2-yl)-3-[(2-imidazol-1-ylphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11(9-19)17-14(20)16-8-12-4-2-3-5-13(12)18-7-6-15-10-18/h2-7,10-11,19H,8-9H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAJAMHXBJJMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)NCC1=CC=CC=C1N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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